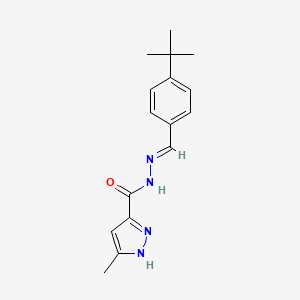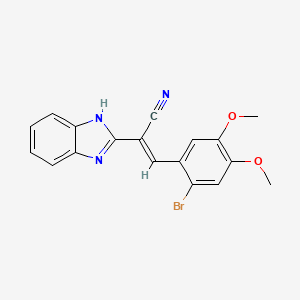
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. This compound is synthesized using a specific method that involves several chemical reactions, and its mechanism of action is related to its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B).
Mecanismo De Acción
The mechanism of action of N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is related to its ability to inhibit the activity of this compound, which is a critical regulator of insulin signaling pathways. By inhibiting this compound, this compound can enhance insulin sensitivity and glucose uptake, leading to improved glycemic control and reduced risk of diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate insulin signaling pathways and regulate glucose metabolism. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in lab experiments include its high potency and specificity for this compound, which allows for precise modulation of insulin signaling pathways. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is to explore its role in regulating other signaling pathways involved in cancer development and progression. Finally, further optimization of the synthesis method and formulation of this compound may improve its bioavailability and efficacy in clinical settings.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields, including medicine, biochemistry, and biotechnology. Its synthesis method has been optimized to ensure high yield and purity, and its mechanism of action is related to its ability to inhibit this compound and regulate insulin signaling pathways. Further research on this compound may lead to the development of new treatments for metabolic disorders and cancer.
Aplicaciones Científicas De Investigación
The N'-(4-tert-butylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide inhibitor has been extensively studied for its potential applications in various scientific fields. In the medical field, this compound has been found to have anti-diabetic and anti-obesity effects by regulating insulin signaling pathways. In addition, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-9-14(19-18-11)15(21)20-17-10-12-5-7-13(8-6-12)16(2,3)4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRFUIDKZOMHA-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B3895477.png)
![N-[5'-(aminomethyl)-2'-fluorobiphenyl-3-yl]acetamide](/img/structure/B3895485.png)

![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895536.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)

![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)